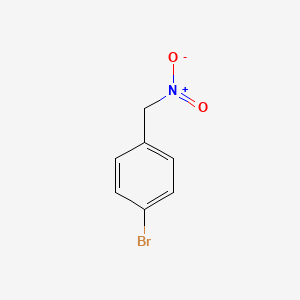

1-Bromo-4-(nitromethyl)benzene

Description

Contextual Significance of Aromatic Halonitro Derivatives in Organic Chemistry

Aromatic halonitro compounds, which possess both a halogen atom and a nitro group on an aromatic ring, are highly valuable intermediates in organic synthesis. nih.gov They are widely utilized in the production of dyes, agrochemicals, pharmaceuticals, and photographic chemicals. nih.gov The presence of both a π-donating/σ-accepting halogen atom and a powerful electron-withdrawing nitro group creates unique electronic properties within the aromatic ring. nih.gov This electronic arrangement influences the reactivity of the molecule, particularly in electrophilic and nucleophilic aromatic substitution reactions. For instance, the nitro group in 1-bromo-4-nitrobenzene (B128438) strongly enhances the ring's reactivity towards nucleophiles. cymitquimica.com The halogen provides a convenient handle for cross-coupling reactions, allowing for the construction of more complex molecular architectures. The chemistry of gem-halonitro compounds (where the halogen and nitro group are attached to the same carbon) has also seen significant development, with these compounds being recognized as powerful synthetic intermediates due to the leaving group ability of both substituents. researchgate.net

Overview of Aryl Bromides in Synthetic Methodologies

Aryl bromides are a ubiquitous class of substrates in modern synthetic organic chemistry. Their utility stems primarily from their participation in a wide range of transition metal-catalyzed cross-coupling reactions, which are fundamental methods for forming carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki-Miyaura, Stille, and Heck couplings frequently employ aryl bromides as the electrophilic partner. acs.orgresearchgate.net These reactions are indispensable in medicinal chemistry and materials science. acs.orgrsc.org

The reactivity of aryl bromides is often a favorable compromise between the high reactivity (and cost) of aryl iodides and the lower reactivity of aryl chlorides. rsc.org Recent advancements have focused on developing more sustainable and cost-effective catalytic systems, such as those using copper instead of palladium, for which aryl bromides are suitable substrates. rsc.org Furthermore, aryl bromides can be converted into other functional groups; for example, they can be formylated to produce aromatic aldehydes, which are themselves key synthetic intermediates. bohrium.comresearchgate.net The versatility and commercial availability of a vast number of aryl bromides make them foundational building blocks in multistep synthesis. acs.org

Role of Nitroalkanes and their Derivatives in Carbon-Carbon Bond Formation

Nitroalkanes are exceptionally versatile reagents in organic synthesis, particularly for the formation of carbon-carbon bonds. The α-protons of primary and secondary nitroalkanes are acidic, and their deprotonation by a base generates a nucleophilic nitronate anion. um.edu.mtwikipedia.org This nucleophile can then attack various electrophiles, most notably the carbonyl group of aldehydes and ketones in what is known as the Henry reaction or nitroaldol reaction. wikipedia.org This reaction is a powerful tool for constructing β-nitro alcohols, which can be further transformed into other valuable functional groups like nitroalkenes, α-nitro ketones, or β-amino alcohols. wikipedia.org

Beyond their classical role as nucleophiles, nitroalkanes can undergo a reversal of polarity (umpolung) to react as electrophiles. frontiersin.orgacs.orgacs.org Under acidic conditions, the nitroalkane can tautomerize to its aci-form (a nitronic acid), which is electrophilic and can react with carbon-based nucleophiles. frontiersin.org This unusual reactivity opens up novel pathways for C-C bond formation and C-H functionalization. frontiersin.org The synthetic utility of nitroalkanes is thus extensive, providing access to a wide range of difunctionalized molecules. um.edu.mt

Research Gaps and Future Directions for 1-Bromo-4-(nitromethyl)benzene Investigations

While the constituent functional groups of this compound—the aryl bromide and the nitromethyl group—are well-studied, specific and in-depth research on the title compound itself appears limited. The existing literature primarily provides basic data and mentions it as a potential synthetic intermediate. nih.gov

Key research gaps include a comprehensive investigation of its reactivity profile. For example, exploring the competitive reactivity between the benzylic position of the nitromethyl group and the aryl bromide in various reaction types would be of fundamental interest. While it is known to undergo reactions like reduction of the nitro group and oxidation of the methyl group, a detailed study of its participation in modern cross-coupling reactions has not been extensively reported.

Future research could focus on:

Advanced Synthetic Applications: Systematically exploring its use as a bifunctional building block in the synthesis of complex target molecules, such as pharmaceuticals or materials with specific electronic properties.

Catalytic System Development: Designing and optimizing catalytic systems that selectively activate either the C-Br bond for cross-coupling or the C-H bonds of the nitromethyl group for functionalization.

Biological Activity Screening: Given that many aromatic halonitro compounds exhibit biological activity, a thorough investigation into the potential pharmacological properties of this compound and its derivatives could be a fruitful area of research. nih.gov

Data for this compound

The following tables summarize key data and known reactions for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| CAS Number | 29559-25-9 | nih.gov |

| Molecular Formula | C₇H₆BrNO₂ | nih.gov |

| Molecular Weight | 216.03 g/mol | nih.gov |

| Canonical SMILES | C1=CC(=CC=C1CN+[O-])Br | nih.gov |

| InChIKey | XELWURJCOUZILE-UHFFFAOYSA-N | nih.gov |

Table 2: Reported Reactions of this compound

| Reaction Type | Reagents | Major Product | Reference |

|---|---|---|---|

| Reduction | H₂/Pd catalyst, or Sn/HCl | 1-Bromo-4-(aminomethyl)benzene | |

| Oxidation | Potassium permanganate (B83412) (KMnO₄) | 1-Bromo-4-(carboxymethyl)benzene |

| Electrophilic Aromatic Substitution | Electrophiles (e.g., Cl₂, I₂) with Lewis acid | Substituted benzene (B151609) derivatives | |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(nitromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c8-7-3-1-6(2-4-7)5-9(10)11/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XELWURJCOUZILE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001305316 | |

| Record name | 1-Bromo-4-(nitromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001305316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29559-25-9 | |

| Record name | 1-Bromo-4-(nitromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29559-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-(nitromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001305316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromo 4 Nitromethyl Benzene

Strategies for Aromatic Bromination

A common synthetic route involves the bromination of an aromatic precursor. The key challenge in this approach is achieving the desired 1,4-substitution pattern, as the electronic properties of the substituent already present on the ring dictate the position of the incoming bromine atom.

Electrophilic aromatic substitution is a fundamental reaction for introducing halogens to a benzene (B151609) ring. This process typically involves the reaction of an aromatic compound with molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as ferric bromide (FeBr₃) or aluminum chloride (AlCl₃). The catalyst polarizes the bromine molecule, generating a potent electrophile (Br⁺) that attacks the electron-rich aromatic ring.

For the synthesis of 1-bromo-4-(nitromethyl)benzene, a direct bromination of (nitromethyl)benzene (B1293519) is not ideal. The nitromethyl group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack and directs incoming substituents to the meta position. Therefore, a more viable strategy begins with a precursor that directs the bromine to the desired para position. Toluene (B28343) is an excellent starting material because the methyl group is an activating, ortho, para-directing group. Bromination of toluene yields a mixture of o-bromotoluene and p-bromotoluene, with the para isomer being the major product under many conditions.

The subsequent conversion of the methyl group in p-bromotoluene to a nitromethyl group can be accomplished through side-chain halogenation followed by nucleophilic substitution with a nitrite (B80452) source.

| Brominating Agent | Catalyst | Solvent | Temperature | Product Distribution (p:o) |

| Br₂ | FeBr₃ | None (neat) | Room Temp | ~2:1 |

| Br₂ | Acetic Acid | Acetic Acid | Room Temp | ~1.5:1 |

| N-Bromosuccinimide | Zeolite | Dichloromethane | Room Temp | High para-selectivity |

| tert-Butyl hypobromite | Various catalysts | Not specified | Not specified | Variable |

Data compiled from various sources on aromatic halogenation.

Achieving high regioselectivity for the para isomer is often crucial to maximize the yield of the desired product and simplify purification. While standard bromination of toluene produces a mixture, certain methods can enhance the formation of the para product. The steric hindrance of the methyl group can partially disfavor substitution at the adjacent ortho positions, but more sophisticated approaches are often required for high selectivity.

One strategy involves the use of bulky catalysts or directing groups that sterically block the ortho positions, thereby favoring attack at the less hindered para position. Shape-selective catalysts, such as zeolites, can be employed to favor the formation of the sterically less demanding p-bromotoluene due to the constraints of the catalyst's pore structure. Another approach is to introduce a large blocking group at an ortho position, perform the bromination which is then directed to the para position, and subsequently remove the blocking group. However, for a simple substrate like toluene, controlling the solvent and catalyst system is the more common approach.

Methods for Nitromethyl Group Introduction

An alternative synthetic strategy involves starting with a brominated aromatic compound and subsequently introducing the nitromethyl group. This approach circumvents the regioselectivity issues associated with brominating a deactivated ring.

This method typically begins with a precursor like 1-bromo-4-(bromomethyl)benzene, which can be synthesized via free-radical bromination of p-bromotoluene. The benzylic halide then undergoes a nucleophilic substitution reaction with a nitromethane (B149229) derivative. The most common nucleophile is the nitronate anion, which is generated by treating nitromethane with a base.

A significant challenge in this reaction is the ambident nature of the nitronate anion, which can react through either the carbon or one of the oxygen atoms. Reaction at the oxygen (O-alkylation) leads to the formation of a nitronic ester, which is an undesired side product, while reaction at the carbon (C-alkylation) yields the target nitroalkane. The choice of solvent, counter-ion, and reaction conditions can influence the C/O-alkylation ratio. Recent advancements have shown that copper-catalyzed systems can be highly effective for promoting the C-benzylation of nitroalkanes with benzyl (B1604629) bromides, providing a more reliable route to the desired product.

Reaction Scheme: Br-C₆H₄-CH₂Br + CH₃NO₂ --(Base)--> Br-C₆H₄-CH₂(NO₂)

| Substrate | Nitromethane Source | Base/Catalyst | Solvent | Key Outcome |

| 1-Bromo-4-(bromomethyl)benzene | Nitromethane | NaOEt | Ethanol | Mixture of C- and O-alkylation products |

| 1-Bromo-4-(bromomethyl)benzene | Nitromethane | Cu(I) Catalyst / Base | Various | Preferential C-alkylation |

| 1-Bromo-4-(chloromethyl)benzene | Sodium Nitrite | DMSO | Ter Meer Reaction conditions | Forms nitromethyl group |

This table represents generalized conditions based on established nucleophilic substitution reactions.

The Henry reaction, or nitro-aldol reaction, is a classic carbon-carbon bond-forming reaction that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. To synthesize this compound via this route, the starting materials would be 4-bromobenzaldehyde (B125591) and nitromethane.

The reaction produces a β-nitro alcohol, 1-(4-bromophenyl)-2-nitroethanol. This intermediate is not the final product but can be converted to it through subsequent chemical transformations. A common follow-up sequence involves the dehydration of the nitro alcohol to form the corresponding nitroalkene, 1-bromo-4-(2-nitrovinyl)benzene, followed by the reduction of the carbon-carbon double bond. Alternatively, the hydroxyl group of the nitro alcohol can be removed via reductive or other deoxygenation methods.

| Aldehyde | Catalyst/Base | Solvent | Product Type |

| 4-Bromobenzaldehyde | Basic Alumina | Methanol | β-Nitro Alcohol |

| 4-Bromobenzaldehyde | Copper(II) acetate (B1210297) / Chiral Ligand | THF | Chiral β-Nitro Alcohol |

| Aromatic Aldehydes | Diethylenetriamine (DETA) complexes | Various | β-Nitro Alcohol |

| 4-Nitrobenzaldehyde | Enzyme (e.g., from Sulfolobus tokodaii) | tert-Butyl methyl ether (TBME) | Chiral β-Nitro Alcohol |

Data compiled from studies on the Henry reaction.

The Michael addition involves the conjugate (1,4-) addition of a nucleophile to an α,β-unsaturated system. In the context of synthesizing this compound, the key precursor would be a nitroalkene, specifically 1-bromo-4-(2-nitrovinyl)benzene. This intermediate is readily prepared from 4-bromobenzaldehyde via a Henry reaction followed by dehydration.

The synthesis is completed by the conjugate addition of a hydride (H⁻) equivalent to the nitroalkene. This reduction selectively saturates the carbon-carbon double bond without affecting the nitro group or the aromatic ring. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄), often in the presence of a suitable catalyst or co-reagent. This method provides a controlled and often high-yielding route to the final product from the nitroalkene intermediate.

Reaction Scheme: Br-C₆H₄-CH=CHNO₂ + [H⁻] --(Reducing Agent)--> Br-C₆H₄-CH₂CH₂NO₂ (Note: This scheme depicts the reduction of the double bond, leading to the target compound)

Direct Functionalization of Benzylic Positions

Direct functionalization of the benzylic position of 4-bromotoluene (B49008) presents a conceptually straightforward route to this compound. This approach involves the selective introduction of a nitro group at the methyl carbon of 4-bromotoluene. While direct benzylic C-H nitration is a challenging transformation, related functionalizations can be employed in a multistep sequence that effectively achieves the same outcome.

A common strategy involves the radical halogenation of the benzylic position, followed by nucleophilic substitution. For instance, the bromination of 4-bromotoluene using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN affords 4-bromobenzyl bromide. This intermediate can then be subjected to a reaction with a nitrite salt, such as sodium nitrite, to introduce the nitro group.

Table 1: Two-Step Synthesis of this compound via Benzylic Functionalization

| Step | Reactants | Reagents | Product |

| 1. Benzylic Bromination | 4-Bromotoluene | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) | 4-Bromobenzyl bromide |

| 2. Nucleophilic Substitution | 4-Bromobenzyl bromide | Sodium nitrite (NaNO₂) | This compound |

Multistep Synthetic Routes and Reaction Sequence Optimization

Multistep synthetic routes offer greater flexibility and control over the introduction of functional groups, which is often necessary to achieve the desired regioselectivity and avoid unwanted side reactions. The synthesis of this compound can be strategically planned by considering the directing effects of the substituents on the benzene ring.

A plausible and commonly employed multistep synthesis starts with 4-bromotoluene. The first step, as outlined in the direct functionalization approach, is the free-radical bromination of the benzylic position to yield 4-bromobenzyl bromide. This reaction is typically selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical.

The subsequent step involves the reaction of 4-bromobenzyl bromide with a suitable nitrating agent. The use of sodium nitrite in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) is a common method for this transformation. This is a nucleophilic substitution reaction where the nitrite ion displaces the bromide ion. It is important to control the reaction conditions to favor the formation of the C-nitro compound over the isomeric O-nitro compound (nitrite ester).

Optimization of this sequence involves careful selection of reagents, solvents, and reaction temperatures to maximize the yield and purity of the final product at each stage. For example, the choice of radical initiator and reaction conditions for the benzylic bromination can influence the selectivity and minimize the formation of dibrominated byproducts. Similarly, the choice of the nitrite salt and solvent system in the second step can affect the ratio of nitroalkane to nitrite ester.

Catalytic Approaches in this compound Synthesis

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability. Both transition-metal catalysis and organocatalysis have been explored for the synthesis of related nitro compounds, and these principles can be applied to the synthesis of this compound.

Transition-Metal Catalysis in Carbon-Carbon and Carbon-Heteroatom Bond Formation

Transition-metal catalysis, particularly with palladium, has emerged as a powerful tool for the formation of carbon-heteroatom bonds. A notable application in this context is the palladium-catalyzed α-arylation of nitroalkanes. This methodology allows for the direct coupling of an aryl halide with a nitroalkane.

In a direct synthesis of this compound, this would involve the coupling of 1,4-dibromobenzene (B42075) with nitromethane. However, a more common and well-documented approach is the palladium-catalyzed coupling of an aryl halide with nitromethane to form an arylnitromethane. For the synthesis of our target molecule, this would translate to the reaction of 1,4-dibromobenzene with nitromethane in the presence of a palladium catalyst, a suitable ligand, and a base. The challenge in this approach is the selective reaction of only one of the bromine atoms.

Alternatively, and more directly relevant, is the palladium-catalyzed nitromethylation of aryl halides. This involves the cross-coupling of an aryl bromide, such as 1,4-dibromobenzene, with nitromethane. Research has shown that specific palladium catalysts and ligands can effectively promote this transformation.

Table 2: Palladium-Catalyzed Synthesis of Arylnitromethanes

| Aryl Halide | Catalyst | Ligand | Base | Product |

| 1,4-Dibromobenzene | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | This compound |

This catalytic approach offers a more direct route compared to the traditional multistep methods and often proceeds under milder conditions with higher functional group tolerance.

Organocatalytic Methods for Stereoselective Transformations

While the synthesis of the achiral this compound does not require stereoselective methods, organocatalysis offers valuable strategies for the synthesis of related chiral nitro compounds. The principles of organocatalysis, however, can be extended to non-asymmetric transformations, often providing metal-free and environmentally benign alternatives to traditional methods.

For instance, organocatalysts can be employed to activate the substrates in nucleophilic substitution reactions. While not extensively reported for the specific synthesis of this compound, phase-transfer catalysts, which are a class of organocatalysts, can be used to facilitate the reaction between the water-soluble sodium nitrite and the organic-soluble 4-bromobenzyl bromide. A quaternary ammonium (B1175870) salt, for example, can transport the nitrite ion into the organic phase, thereby accelerating the reaction rate.

The development of novel organocatalytic systems for direct benzylic C-H nitration remains an active area of research. Such a method, if developed, would provide a highly efficient and direct route to this compound from 4-bromotoluene.

Mechanistic Investigations of Key Synthetic Steps

Understanding the reaction mechanisms is crucial for optimizing synthetic protocols and predicting potential side reactions. The key steps in the synthesis of this compound involve well-established mechanistic pathways.

The benzylic bromination of 4-bromotoluene proceeds via a free-radical chain mechanism .

Initiation: The radical initiator (e.g., AIBN) decomposes upon heating to generate radicals. These radicals then abstract a hydrogen atom from HBr (which can be present in trace amounts or formed in situ) to generate a bromine radical (Br•).

Propagation: The bromine radical abstracts a hydrogen atom from the methyl group of 4-bromotoluene to form a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with a molecule of Br₂ (or NBS) to form the product, 4-bromobenzyl bromide, and a new bromine radical, which continues the chain reaction.

Termination: The reaction is terminated by the combination of any two radical species.

The nucleophilic substitution of 4-bromobenzyl bromide with nitrite ion can proceed through an Sₙ2 mechanism . The nitrite ion, being a good nucleophile, attacks the electrophilic benzylic carbon, displacing the bromide ion in a single concerted step. The ambident nature of the nitrite ion can lead to the formation of both the C-nitro compound (this compound) and the O-nitro compound (4-bromobenzyl nitrite). The ratio of these products is influenced by factors such as the solvent, counter-ion of the nitrite, and temperature. Polar aprotic solvents generally favor the formation of the C-nitro product.

The palladium-catalyzed α-arylation of nitromethane with an aryl halide follows a catalytic cycle that typically involves:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl bromide (e.g., 1,4-dibromobenzene) to form a palladium(II) species.

Deprotonation: A base deprotonates nitromethane to form a nitronate anion.

Transmetalation (or coordination and deprotonation): The nitronate anion coordinates to the palladium(II) center.

Reductive Elimination: The aryl group and the nitromethyl group couple and are eliminated from the palladium center, regenerating the palladium(0) catalyst and forming the desired product, this compound. The choice of ligand is crucial in this cycle as it influences the stability of the intermediates and the rate of the reductive elimination step.

Chemical Reactivity and Transformation Pathways of 1 Bromo 4 Nitromethyl Benzene

Reactivity of the Aromatic Ring

The reactivity of the benzene (B151609) ring in 1-bromo-4-(nitromethyl)benzene is significantly influenced by the electronic effects of the bromo and nitromethyl substituents.

Electrophilic Aromatic Substitution: Directing Effects and Reactivity Analysis

Electrophilic aromatic substitution (EAS) reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. The success and orientation of this substitution are governed by the existing substituents on the ring. msu.eduresearchgate.net

Substituent Effects :

Bromo Group (-Br) : The bromine atom is a deactivating group, meaning it makes the aromatic ring less reactive towards electrophiles than benzene itself. msu.edu This is due to its strong electron-withdrawing inductive effect (-I). However, it is an ortho, para-director because its lone pairs can donate electron density to the ring through resonance (+M), stabilizing the cationic intermediate (the arenium ion) when the electrophile attacks at the ortho and para positions. msu.edulibretexts.org

Nitromethyl Group (-CH₂NO₂) : The nitromethyl group is also a deactivating group. The strongly electron-withdrawing nitro group (-NO₂) pulls electron density from the adjacent methylene (B1212753) group (-CH₂-), which in turn withdraws density from the aromatic ring primarily through an inductive effect. This deactivation makes electrophilic attack more difficult. Since its primary influence is inductive and it lacks a lone pair for resonance donation to the ring, it acts as a meta-director relative to its own position. savemyexams.com

Reactivity Analysis : In this compound, the two substituents are para to each other. The ring is considered "doubly deactivated" due to the presence of two electron-withdrawing groups. For an incoming electrophile, the directing effects are as follows:

The bromo group directs incoming electrophiles to the positions ortho to it (C2 and C6).

The nitromethyl group directs incoming electrophiles to the positions meta to it (also C2 and C6).

Nucleophilic Aromatic Substitution: Activation and Mechanism Studies

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comstackexchange.com

In this compound, the bromine atom can act as a leaving group. The nitromethyl group, being electron-withdrawing, activates the ring toward nucleophilic attack. Its position para to the bromine atom is crucial, as it can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. stackexchange.com The reaction proceeds via a two-step addition-elimination mechanism: first, the nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized carbanionic intermediate, followed by the departure of the bromide ion to restore aromaticity. stackexchange.comchegg.com

Studies on the analogous compound, 1-bromo-4-nitrobenzene (B128438), show that the para-nitro group significantly enhances reactivity towards nucleophiles compared to the meta-isomer, underscoring the importance of the para-relationship for stabilizing the reaction intermediate. stackexchange.com The nitromethyl group in this compound serves a similar activating role, though its effect may be slightly modulated compared to a directly conjugated nitro group.

Transformations Involving the Aryl Bromine Moiety

The carbon-bromine bond is a key reactive site, particularly for the formation of new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.

Cross-Coupling Reactions (Suzuki-Miyaura, Heck, Stille, Negishi)

This compound is an effective substrate for various palladium-catalyzed cross-coupling reactions, leveraging the reactivity of the C-Br bond. The electron-withdrawing nature of the nitromethyl group can facilitate the initial oxidative addition step in the catalytic cycle, which is often rate-limiting.

Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid, in the presence of a palladium catalyst and a base. nih.govnih.gov Research on similar electron-deficient aryl bromides like 1-bromo-4-nitrobenzene demonstrates high yields in Suzuki couplings with various arylboronic acids. nih.govresearchgate.net For 1-bromo-4-(chloromethyl)benzene, a related compound, selective coupling at the C-Br bond over the C-Cl bond is readily achieved using catalysts like Pd(OAc)₂ with phosphine (B1218219) ligands. nih.gov

Heck Coupling : The Heck reaction involves the coupling of the aryl bromide with an alkene, such as styrene, to form a substituted alkene. mdpi.com Studies on 1-bromo-4-nitrobenzene show excellent conversion rates using palladium catalysts, often with N-heterocyclic carbene (NHC) or phosphine ligands, to produce stilbene (B7821643) derivatives. researchgate.netresearchgate.net The reaction conditions, including the choice of base, solvent, and temperature, are crucial for optimizing the yield. researchgate.netresearchgate.net

Stille Coupling : This reaction couples the aryl bromide with an organotin compound (organostannane). libretexts.org The reaction is versatile and tolerates a wide range of functional groups. For example, 1-bromo-4-nitrobenzene undergoes Stille coupling with organotin reagents using a palladium catalyst. sigmaaldrich.comscientificlabs.co.uk The choice of ligand can be critical, and steric hindrance can sometimes influence the reaction more than in Suzuki couplings. nih.gov

Negishi Coupling : The Negishi coupling utilizes an organozinc reagent as the coupling partner for the aryl bromide. organic-chemistry.org This method is known for its high reactivity and functional group tolerance. nih.gov The use of specialized biaryldialkylphosphine ligands, such as CPhos, has been shown to be effective in promoting the coupling of aryl bromides with secondary alkylzinc halides, minimizing side reactions. nih.govmit.edu

Below is a table summarizing typical conditions and outcomes for these cross-coupling reactions based on studies of structurally similar aryl bromides.

| Reaction Type | Typical Coupling Partner | Catalyst System (Pd Source + Ligand) | Base/Solvent | Typical Yield | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ / Toluene (B28343)/H₂O | Good to Excellent | nih.gov |

| Heck | Styrene | Pd(OAc)₂ / NHC Ligand | K₂CO₃ / H₂O/DMF | Excellent (>99%) | mdpi.comresearchgate.net |

| Stille | Aryl-Sn(Bu)₃ | Pd(PPh₃)₄ | - / Toluene | Good (89%) | nih.gov |

| Negishi | Alkyl-ZnBr | Pd(OAc)₂ / CPhos | - / THF | High | nih.gov |

Ligand Design and Catalyst Optimization for Selective Coupling

The success of cross-coupling reactions heavily relies on the design of the catalyst system, particularly the choice of ligand coordinated to the palladium center. The ligand influences the catalyst's stability, solubility, and reactivity, thereby affecting reaction rates, yields, and selectivity. acs.org

Ligand Types :

Phosphine Ligands : Bulky, electron-rich phosphine ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and biaryl phosphines (e.g., XPhos, SPhos, CPhos), are highly effective. nih.govmit.edu They promote the crucial oxidative addition step and facilitate the final reductive elimination that forms the product. For instance, CPhos has been identified as an optimal ligand for the Negishi coupling of challenging substrates. nih.gov

N-Heterocyclic Carbenes (NHCs) : NHCs are strong sigma-donors that form very stable bonds with palladium, resulting in robust catalysts that are often resistant to high temperatures. nih.gov They have shown excellent performance in Heck and Suzuki reactions, even in aqueous media. mdpi.comresearchgate.net

Catalyst Optimization : Optimization involves screening various combinations of palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligands, bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), and solvents. acs.org For substrates with multiple reactive sites, such as dihaloarenes, the choice of ligand can control which site reacts, a phenomenon known as catalyst-controlled site-selectivity. mdpi.com For example, in the coupling of 2,4-dibromophenol, one phosphine ligand can direct coupling at the C4 position, while a different ligand directs it to the C2 position. mdpi.com This principle is critical for achieving selective transformations.

Mechanistic Elucidation of Catalytic Cycles

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Negishi) involves a catalytic cycle comprising three main steps: libretexts.orgnih.gov

Oxidative Addition : The active Pd(0) catalyst reacts with the aryl bromide (this compound) to form a Pd(II) intermediate. This step involves the cleavage of the C-Br bond and is often the rate-determining step of the cycle. The electron-withdrawing nitromethyl group can accelerate this step.

Transmetalation : The organometallic coupling partner (e.g., organoboron, organotin, or organozinc) transfers its organic group to the Pd(II) complex, displacing the halide. In the Suzuki reaction, this step is typically facilitated by a base, which activates the organoboron reagent. researchgate.net

Reductive Elimination : The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.

While this general mechanism holds true, detailed mechanistic studies, including kinetic analyses and computational modeling, have revealed more complex pathways. chinesechemsoc.orgchemrxiv.org For instance, some reactions may involve alternative palladium oxidation states, such as Pd(I), and the specific ligand used can alter the geometry and reactivity of the palladium intermediates, thereby influencing which mechanistic pathway is dominant. chinesechemsoc.orgchemrxiv.org Understanding these nuances is key to developing more efficient and selective catalysts. nih.gov

Halogen-Metal Exchange Reactions and Organometallic Intermediate Formation

The bromine atom attached to the benzene ring in this compound can be substituted with a metal, a process known as halogen-metal exchange, to form a highly reactive organometallic intermediate. This transformation is a powerful tool in organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The reaction typically involves treating the aryl bromide with a strong organometallic base, such as an organolithium reagent (e.g., n-butyllithium), or through the formation of a Grignard reagent using magnesium metal. msu.edunih.gov The resulting organometallic species, such as an aryllithium or arylmagnesium compound, effectively reverses the polarity of the carbon atom attached to the halogen, making it a potent nucleophile.

However, the presence of the acidic α-hydrogens on the nitromethyl group and the electrophilic nitro group itself can complicate these reactions. The strong base used for the halogen-metal exchange can potentially deprotonate the α-hydrogens, leading to undesired side reactions. Therefore, careful control of reaction conditions, such as using non-cryogenic conditions with a combination of reagents like isopropylmagnesium chloride (i-PrMgCl) and n-butyllithium (n-BuLi), can offer a more selective and practical approach for this transformation on substrates with acidic protons. nih.gov

The selective reactivity of different halogens can also be exploited. For instance, in molecules containing both bromine and iodine, the iodine atom is typically more reactive in halogen-metal exchange and cross-coupling reactions, allowing for sequential functionalization. atamanchemicals.com This principle highlights the nuanced reactivity that can be achieved with halogenated aromatic compounds.

Table 1: Reagents for Halogen-Metal Exchange

| Reagent | Type of Intermediate | Typical Conditions |

| Magnesium (Mg) | Grignard Reagent (ArMgBr) | Anhydrous ether or THF |

| n-Butyllithium (n-BuLi) | Organolithium (ArLi) | Anhydrous ether or THF, low temperature |

| i-PrMgCl/n-BuLi | Organomagnesium/Organolithium | Non-cryogenic conditions |

Reductive Debromination Studies

Reductive debromination refers to the removal of the bromine atom and its replacement with a hydrogen atom. This transformation can be achieved through various methods, including catalytic hydrogenation or the use of metal hydrides. While specific studies on the reductive debromination of this compound are not extensively detailed in the provided search results, the principles of this reaction are well-established for haloaromatics.

Catalytic hydrogenation, a common method for this purpose, typically involves reacting the substrate with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). This method is often chemoselective, meaning it can selectively reduce certain functional groups over others. In the context of this compound, the conditions would need to be carefully controlled to favor debromination without affecting the nitro group. However, it is important to note that catalytic hydrogenation is also a primary method for reducing nitro groups to amines. masterorganicchemistry.com

In some cases, selective reduction of a nitro group can be achieved in the presence of a halogen. For instance, the reduction of bromo, chloro, and iodo nitroarenes to the corresponding halogenated anilines can be accomplished using hydrazine (B178648) hydrate (B1144303) in the presence of Pd/C, demonstrating that the halogen can remain intact under certain reductive conditions. organic-chemistry.org

Reactions of the Nitromethyl Group

Acidity and Base-Catalyzed Transformations of the α-Hydrogens

The methylene (CH₂) group positioned between the phenyl ring and the nitro group in this compound contains α-hydrogens that are significantly acidic. This increased acidity is due to the strong electron-withdrawing nature of the adjacent nitro group (—NO₂), which stabilizes the resulting conjugate base (a nitronate anion) through resonance.

Nitroalkanes are known to be relatively strong carbon acids. organic-chemistry.org The deprotonation of the α-hydrogen by a base leads to the formation of a nitronate salt. This nitronate anion is a key intermediate in several important chemical transformations.

The acidity of these protons allows this compound to participate in various base-catalyzed reactions. The formation of the nitronate anion is the initial step in reactions such as the Nef reaction and certain condensation reactions.

Condensation Reactions with Carbonyl Compounds

The acidic α-hydrogens of this compound allow it to undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, in the presence of a base. This type of reaction is a classic example of carbon-carbon bond formation. One of the most well-known of these is the Henry reaction (or nitro-aldol reaction).

In a typical Henry reaction, the nitronate anion, generated by treating the nitroalkane with a base, acts as a nucleophile and attacks the electrophilic carbonyl carbon of an aldehyde or ketone. The initial product is a β-nitro alcohol. Subsequent dehydration of the β-nitro alcohol can lead to the formation of a nitroalkene.

Asymmetric Michael additions of aldehydes or ketones to nitroalkenes are also fundamental transformations in organic synthesis. iucr.org These reactions allow for the construction of complex molecules with new stereocenters.

Reduction of the Nitro Group to Amine Derivatives

The nitro group of this compound can be reduced to an amino group (—NH₂) to form 4-bromophenethylamine (B146110) derivatives. This transformation is of significant interest as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group. masterorganicchemistry.com

Several methods are available for the reduction of aromatic nitro groups. masterorganicchemistry.com A common and effective method is catalytic hydrogenation, using hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). masterorganicchemistry.com Another widely used method involves the use of easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, such as hydrochloric acid (HCl). masterorganicchemistry.com

More recently, various chemoselective methods have been developed that can reduce the nitro group while tolerating other functional groups, including halogens. organic-chemistry.org For example, the combination of bis(pinacolato)diboron (B136004) (B₂pin₂) and potassium tert-butoxide (KOtBu) in isopropanol (B130326) provides a metal-free reduction of aromatic nitro compounds to the corresponding amines with good yields and tolerance for various functional groups. organic-chemistry.org Similarly, using tetrahydroxydiboron (B82485) in water offers a metal-free and chemoselective reduction of aromatic nitro compounds. organic-chemistry.org

Table 2: Selected Reagents for Nitro Group Reduction

| Reagent System | Key Features |

| H₂ / Pd, Pt, or Ni | Catalytic hydrogenation; widely applicable. masterorganicchemistry.com |

| Fe, Sn, or Zn / HCl | Use of an easily oxidized metal in acid. masterorganicchemistry.com |

| HSiCl₃ / Tertiary Amine | Mild, metal-free reduction of aromatic and aliphatic nitro groups. organic-chemistry.org |

| B₂pin₂ / KOtBu | Metal-free, chemoselective reduction tolerating various functional groups. organic-chemistry.org |

| Tetrahydroxydiboron / H₂O | Metal-free reduction in an aqueous medium. organic-chemistry.org |

Cycloaddition Reactions Involving Nitromethyl-Derived Intermediates

The nitromethyl group of this compound is a precursor to highly reactive 1,3-dipolar species, namely nitronates and nitrile oxides. These intermediates readily participate in [3+2] cycloaddition reactions (also known as 1,3-dipolar cycloadditions) with various dipolarophiles, such as alkenes and alkynes, to construct five-membered heterocyclic rings like isoxazolines and isoxazoles. organic-chemistry.orgresearchgate.netwikipedia.org

The reaction typically begins with the deprotonation of the acidic α-carbon of the nitromethyl group to form a nitronate anion. This nitronate can act as the 1,3-dipole. Alternatively, the nitronate can be converted in situ to a nitrile oxide, which then undergoes cycloaddition. mdpi.com For instance, the reaction of nitrile oxides with alkenes is a well-established method for synthesizing 2-isoxazolines. mdpi.commdpi.com

A common pathway involves the generation of a 4-bromophenyl-substituted nitrile oxide from this compound. This nitrile oxide can then react with an alkene. The regioselectivity of this cycloaddition is governed by both electronic and steric factors, often explained by Frontier Molecular Orbital (FMO) theory. mdpi.com In many cases, the reaction between a nitrile oxide and an alkene leads to the formation of 3,5-disubstituted isoxazolines with high regioselectivity. mdpi.comjocpr.com

Research has demonstrated the synthesis of various isoxazoline (B3343090) derivatives using related bromo-nitro precursors. For example, chalcones containing a bromo-nitro-substituted phenyl ring can be cyclized with hydroxylamine (B1172632) hydrochloride to form 3,5-diaryl-Δ²-isoxazolines. jocpr.com While not starting directly from this compound, this illustrates the general principle of using the nitro-functionalized framework to build heterocyclic systems. A more direct conceptual approach involves the [4+1]-annulation of N,N-bis(siloxy)enamines, which can be derived from primary nitroalkanes, with sulfur ylides to yield isoxazolines. researchgate.net

Table 1: Examples of Cycloaddition Reactions with Nitromethyl-Derived Intermediates

| Dipole Precursor | Dipolarophile | Resulting Heterocycle | Reaction Type | Reference |

|---|---|---|---|---|

| Nitronate (from nitroalkane) | Alkene | Isoxazolidine | [3+2] Cycloaddition | researchgate.net |

| Nitrile Oxide (from nitroalkane) | Alkene | 2-Isoxazoline | [3+2] Cycloaddition | mdpi.commdpi.com |

| Nitrile Oxide (from nitroalkane) | Alkyne | Isoxazole | [3+2] Cycloaddition | mdpi.com |

| Bromo-nitro Chalcone | Hydroxylamine | 3,5-Diaryl-Δ²-isoxazoline | Condensation/Cyclization | jocpr.com |

Chemoselectivity and Regioselectivity in Multi-functional Transformations

The presence of multiple reactive sites in this compound necessitates careful control of reaction conditions to achieve selective transformations. The primary sites for reaction are the C-Br bond on the aromatic ring, the acidic C-H bonds of the methylene bridge, and the nitro group.

Chemoselectivity: The reactivity of each functional group can be addressed selectively.

Reactions at the Nitro Group: The nitro group can be reduced to an amine using various reducing agents, such as hydrogen gas with a palladium catalyst or tin and hydrochloric acid, without affecting the bromine atom. This selective reduction is a common strategy in multi-step synthesis. libretexts.org

Reactions at the C-Br Bond: The bromine atom is susceptible to nucleophilic aromatic substitution and, more commonly, participation in metal-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling). sigmaaldrich.comresearchgate.netsigmaaldrich.com These reactions can be performed while preserving the nitromethyl functionality under appropriate conditions.

Reactions at the Methylene Bridge: The acidic protons on the carbon adjacent to the nitro group can be removed by a base to form a nitronate, which can then act as a nucleophile in alkylation or condensation reactions. The Nef reaction, which converts the nitromethyl group into a formyl group (aldehyde), is another key transformation at this site. sci-hub.sewikipedia.org

The choice of reagents and reaction conditions is paramount in dictating which part of the molecule reacts. For example, strong oxidizing agents might affect the methylene group, while specific reducing systems will target only the nitro group.

Regioselectivity: Regioselectivity is crucial when the compound undergoes reactions that could yield positional isomers.

Aromatic Substitution: In electrophilic substitution reactions on the benzene ring, the directing effects of the existing substituents determine the position of the incoming group. The bromine atom is an ortho-, para-director, while the nitromethyl group is deactivating and meta-directing. The outcome of such reactions would depend on the interplay between these opposing effects and the reaction conditions. Strategic planning, such as introducing substituents in a specific order, is essential to synthesize a desired polysubstituted benzene derivative. libretexts.org

Cycloaddition Reactions: As discussed in section 3.3.5, the [3+2] cycloaddition of derived nitrile oxides with unsymmetrical alkenes can lead to two different regioisomers. The observed regioselectivity is often high and can be predicted by analyzing the electronic properties (HOMO-LUMO interactions) and steric hindrance of the reactants. mdpi.commdpi.com

Oxidation and Reduction Chemistry of the Compound

The oxidation and reduction pathways of this compound are well-defined, allowing for its conversion into a range of other valuable compounds.

Oxidation: The primary site of oxidation is the benzylic methylene group.

Oxidation to a Carbonyl Group (Nef Reaction): As a primary nitroalkane, this compound is a substrate for the Nef reaction. This transformation converts the nitromethyl group into an aldehyde (formyl group). The reaction typically proceeds by first forming a nitronate salt with a base, followed by acid hydrolysis. wikipedia.org This process involves several intermediates, including a nitronic acid and an iminium ion, ultimately yielding the carbonyl compound and nitrous oxide. wikipedia.org Various reagents can facilitate the Nef reaction, including Lewis acids or oxidizing agents like ozone or potassium permanganate (B83412) under specific conditions. sci-hub.sewikipedia.org

Oxidation to a Carboxylic Acid: Strong oxidizing agents, such as potassium permanganate (KMnO₄), can oxidize the benzylic position of alkylbenzenes to a carboxylic acid. libretexts.org Under vigorous conditions, the nitromethyl group of this compound could potentially be oxidized to a carboxylic acid group, yielding 4-bromobenzoic acid.

Reduction: The nitro group is the principal site for reduction.

Reduction to an Amine: The most common reduction transformation is the conversion of the nitro group to a primary amine (–NH₂), yielding (4-bromophenyl)methanamine. This can be achieved using various reducing systems. Catalytic hydrogenation using hydrogen gas over a palladium catalyst is a standard method. Other effective reagents include metals in acidic media, such as tin (Sn) in hydrochloric acid (HCl), or metal-free methods using reagents like bis(pinacolato)diboron (B₂pin₂). doi.org This reduction is generally chemoselective, leaving the aryl bromide intact. researchgate.net

Table 2: Summary of Oxidation and Reduction Reactions

| Reaction Type | Functional Group Transformed | Reagent(s) | Product Functional Group | Reference |

|---|---|---|---|---|

| Oxidation | Nitromethyl (–CH₂NO₂) | 1. Base; 2. Acid (Nef Reaction) | Aldehyde (–CHO) | wikipedia.org |

| Oxidation | Nitromethyl (–CH₂NO₂) | Strong oxidizing agent (e.g., KMnO₄) | Carboxylic Acid (–COOH) | libretexts.org |

| Reduction | Nitro (in –CH₂NO₂) | H₂/Pd or Sn/HCl | Amine (–CH₂NH₂) |

Advanced Spectroscopic Elucidation and Structural Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure of 1-Bromo-4-(nitromethyl)benzene by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

High-Resolution ¹H and ¹³C NMR Spectroscopic Analysis

High-resolution ¹H and ¹³C NMR spectra offer primary evidence for the compound's structure. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine atom and the nitromethyl group.

In the ¹H NMR spectrum, the protons of the nitromethyl group (-CH₂NO₂) are expected to appear as a distinct singlet, as they lack adjacent protons for spin-spin coupling. This signal is anticipated in the range of δ 4.5–5.0 ppm. The aromatic protons, due to the para-substitution pattern, form an AA'BB' spin system, which typically resolves into two apparent doublets. The protons ortho to the bromine (H-2/H-6) and those ortho to the nitromethyl group (H-3/H-5) will have slightly different chemical shifts, with expected resonances in the δ 7.4–7.6 ppm region.

The proton-decoupled ¹³C NMR spectrum is characterized by four signals for the aromatic carbons, due to molecular symmetry, and one signal each for the nitromethyl carbon and the carbon atom bonded to bromine. The carbon of the nitromethyl group (-CH₂NO₂) is predicted to resonate between δ 75–85 ppm. The quaternary carbon attached to the bromine atom (C-1) is expected around δ 125–130 ppm. The remaining aromatic carbons (C-2/C-6, C-3/C-5, and C-4) will appear in the typical aromatic region of δ 120-140 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| ¹H NMR | |||

|---|---|---|---|

| Assignment | Predicted δ (ppm) | Multiplicity | Integration |

| -CH₂NO₂ (H-7) | ~5.4 | s (singlet) | 2H |

| Aromatic (H-2/H-6) | ~7.55 | d (doublet) | 2H |

| Aromatic (H-3/H-5) | ~7.35 | d (doublet) | 2H |

| ¹³C NMR | |||

| Assignment | Predicted δ (ppm) | ||

| -CH₂NO₂ (C-7) | ~79 | ||

| C-Br (C-1) | ~123 | ||

| C-H (C-2/C-6) | ~132.5 | ||

| C-H (C-3/C-5) | ~131 | ||

| C-CH₂NO₂ (C-4) | ~137 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While one-dimensional NMR provides foundational data, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals and confirming the precise atomic connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For this compound, a COSY spectrum would be expected to show a cross-peak connecting the signals of the adjacent aromatic protons (H-2/H-6 and H-3/H-5), confirming their ortho relationship. No correlation would be seen for the singlet -CH₂NO₂ protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC maps direct one-bond correlations between protons and the carbons they are attached to. The expected correlations would link the -CH₂NO₂ proton signal to the C-7 carbon signal, the H-2/H-6 proton signals to the C-2/C-6 carbon signal, and the H-3/H-5 proton signals to the C-3/C-5 carbon signal.

The -CH₂NO₂ protons (H-7) to the attached aromatic carbon (C-4) and the neighboring aromatic carbons (C-3/C-5).

The aromatic protons H-3/H-5 to the benzylic carbon (C-7) and the bromine-bearing carbon (C-1).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing information about the molecule's three-dimensional structure. A NOESY spectrum would be expected to show a correlation between the benzylic protons (-CH₂NO₂) and their ortho-aromatic neighbors (H-3/H-5), confirming their spatial proximity.

Table 2: Expected Key 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Expected Key Cross-Peaks | Information Gained |

|---|---|---|---|

| COSY | ¹H ↔ ¹H | (H-2/H-6) ↔ (H-3/H-5) | Confirms ortho-coupling in the aromatic ring. |

| HSQC | ¹H ↔ ¹³C (1-bond) | (H-2/H-6) ↔ (C-2/C-6) | Assigns protons to their directly attached carbons. |

| (H-3/H-5) ↔ (C-3/C-5) | |||

| H-7 ↔ C-7 | |||

| HMBC | ¹H ↔ ¹³C (2-3 bonds) | H-7 ↔ (C-4, C-3/C-5) | Connects nitromethyl group to the aromatic ring. |

| (H-3/H-5) ↔ (C-1, C-7) | Confirms para-substitution pattern. | ||

| NOESY | ¹H ↔ ¹H (through space) | H-7 ↔ (H-3/H-5) | Confirms spatial proximity of nitromethyl and ortho-protons. |

Dynamic NMR Studies for Conformational Exchange

Dynamic NMR (DNMR) is a technique used to study chemical processes that occur on a similar timescale to NMR transitions, such as conformational changes. libretexts.org For this compound, a potential dynamic process is the rotation around the C4-C7 single bond. At room temperature, this rotation is typically fast, resulting in a time-averaged spectrum where the two protons of the -CH₂NO₂ group are chemically equivalent.

However, if the rotational barrier were significant, cooling the sample to a very low temperature could slow this exchange. libretexts.org If the rotation could be "frozen" on the NMR timescale, the two benzylic protons might become diastereotopic (chemically non-equivalent), potentially appearing as a pair of doublets (an AX system) instead of a singlet. To date, no such variable-temperature NMR studies for this compound have been reported in the literature.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of the molecule's bonds. These methods are highly effective for identifying the functional groups present.

Fourier Transform Infrared (FTIR) Spectroscopic Investigations of Functional Groups

The FTIR spectrum provides a characteristic fingerprint of a molecule based on the absorption of infrared radiation. For this compound, the most prominent absorption bands are expected to arise from the nitro group, the aromatic ring, and the carbon-bromine bond.

Nitro Group (-NO₂): Aliphatic nitro compounds display two strong and characteristic stretching vibrations: an asymmetric stretch typically between 1560-1540 cm⁻¹ and a symmetric stretch between 1380-1350 cm⁻¹. upi.eduorgchemboulder.com These bands are a clear indicator of the -NO₂ group.

Aromatic Ring: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. libretexts.org In-ring C=C stretching vibrations typically result in a series of absorptions in the 1600-1400 cm⁻¹ region. libretexts.org Additionally, a strong C-H out-of-plane bending vibration is expected in the 860-800 cm⁻¹ range, which is characteristic of para-disubstituted benzene (B151609) rings. spectroscopyonline.com

Carbon-Bromine Bond (C-Br): The C(aryl)-Br stretching vibration is expected to appear as a strong absorption in the far-infrared region, typically below 700 cm⁻¹. orgchemboulder.comukim.edu.mk

Table 3: Predicted Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2960 - 2850 | Medium-Weak | Aliphatic C-H Stretch (-CH₂) |

| ~1550 | Strong | Asymmetric NO₂ Stretch |

| 1600, 1500-1400 | Medium-Variable | Aromatic C=C Ring Stretch |

| ~1370 | Strong | Symmetric NO₂ Stretch |

| 860 - 800 | Strong | p-Disubstituted C-H Out-of-Plane Bend |

| < 700 | Strong | C-Br Stretch |

Raman Spectroscopic Studies of Molecular Vibrations

Raman spectroscopy is a complementary technique to FTIR that measures scattered light. Vibrations that cause a significant change in molecular polarizability are strongly Raman active. utoronto.ca

Aromatic Ring: The symmetric "breathing" mode of the benzene ring, which is often weak in the IR spectrum, typically gives a very strong and sharp signal in the Raman spectrum around 1000 cm⁻¹. researchgate.net Other ring stretching modes are also prominent.

Nitro Group (-NO₂): The symmetric NO₂ stretch (~1350 cm⁻¹) is usually a very strong band in Raman spectra, while the asymmetric stretch is weaker. uci.edutandfonline.com

Carbon-Bromine Bond (C-Br): The C-Br stretch, found in the 505-700 cm⁻¹ range, is typically strong and easily identifiable in Raman spectra, making it a useful diagnostic peak. uci.edu

Table 4: Predicted Characteristic Raman Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~1600 | Strong | Aromatic C=C Ring Stretch |

| ~1350 | Very Strong | Symmetric NO₂ Stretch |

| ~1000 | Strong | Aromatic Ring Breathing Mode |

| 850 - 720 | Medium | p-Disubstituted Ring Vibration niscpr.res.in |

| 700 - 505 | Strong | C-Br Stretch |

Electronic Spectroscopy

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light.

The UV-Vis spectrum of this compound is dictated by the electronic structure of the substituted benzene ring. The chromophores present—the bromophenyl group and the nitromethyl group—influence the absorption maxima (λmax). The benzene ring itself exhibits characteristic absorptions, which are shifted and intensified by the substituents. The electron-withdrawing nature of both the bromine atom and the nitromethyl group is expected to cause a bathochromic (red) shift of the π → π* transitions of the benzene ring.

While specific experimental UV-Vis spectral data for this compound is not detailed in the surveyed literature, theoretical studies on related compounds, such as 1-Bromo-4-Nitrobenzene (B128438), have been performed using Time-Dependent Density Functional Theory (TD-DFT) to predict electronic properties and UV-Vis spectra. irjet.net For 1-Bromo-4-nitrobenzene, these calculations help in understanding the electronic transitions, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are fundamental to the observed absorptions. irjet.net

Mass Spectrometry

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

High-resolution mass spectrometry provides the exact mass of the parent molecular ion, allowing for the unambiguous determination of its elemental formula. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, results in a characteristic isotopic pattern for the molecular ion peak, designated as [M]⁺ and [M+2]⁺. youtube.comdocbrown.info The calculated monoisotopic mass for this compound is 214.95819 Da. nih.gov

| Property | Value |

| Molecular Formula | C₇H₆BrNO₂ |

| Monoisotopic Mass | 214.95819 Da |

| Molecular Weight | 216.03 g/mol |

| InChIKey | XELWURJCOUZILE-UHFFFAOYSA-N |

Data sourced from PubChem. nih.gov

The fragmentation of this compound in a mass spectrometer provides valuable structural information. While a specific experimental spectrum for this exact compound is not available, the fragmentation pattern can be predicted based on the principles observed for related molecules like nitroaromatics and organobromides. docbrown.infoyoutube.com

Key expected fragmentation pathways include:

Isotopic Peaks: The presence of bromine leads to characteristic pairs of peaks separated by 2 m/z units for all bromine-containing fragments. youtube.comdocbrown.info

Loss of Nitro Group: A common fragmentation for nitro compounds is the loss of the nitro group (NO₂), which would correspond to a loss of 46 mass units (m/z [M-46]⁺). youtube.com

Loss of Nitromethyl Group: Cleavage of the bond between the benzene ring and the nitromethyl group would result in the loss of the •CH₂NO₂ radical (60 Da), leading to a bromophenyl fragment, or the formation of a bromobenzyl cation.

Aromatic Ring Fragmentation: The bromophenyl fragment can further decompose, for example, by losing the bromine atom or through characteristic aromatic ring cleavages. youtube.com

For the related compound 1-Bromo-4-nitrobenzene, the mass spectrum shows prominent peaks corresponding to the molecular ion and fragments from the loss of the nitro group. massbank.eu

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. For this compound, this technique confirms the para substitution pattern on the benzene ring. Analysis of its crystal structure reveals specific bond lengths, such as a C–Br bond length of approximately 1.89 Å and N–O bond lengths of about 1.22 Å. This type of structural data is crucial for understanding the molecule's geometry and how it packs in a crystal lattice. Studies on similar structures, like 1-bromo-4-iodo-benzene, provide comparative data on how halogens are arranged in a crystalline environment. researchgate.net

| Structural Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| C–Br Bond Length | ~1.89 Å |

| N–O Bond Length | ~1.22 Å |

Note: Detailed crystallographic parameters like crystal system and space group are not available in the cited literature. Data is based on reported bond lengths.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the molecular characteristics of 1-Bromo-4-(nitromethyl)benzene. DFT, with functionals like B3LYP, is often chosen for its balance of computational cost and accuracy in predicting the properties of organic molecules. Ab initio methods, while more computationally intensive, can provide benchmark results. These calculations are typically performed with a basis set such as 6-311++G(d,p) to ensure a precise description of the electronic distribution, especially for a molecule containing a heavy atom like bromine and an electron-withdrawing nitro group.

The optimized molecular geometry of this compound reveals the most stable three-dimensional arrangement of its atoms. Theoretical calculations indicate that the benzene (B151609) ring is nearly planar, with slight distortions due to the substituents. The C-Br and C-C bonds of the aromatic ring are within the expected ranges for bromo-substituted benzenes. The nitromethyl group introduces additional conformational flexibility, primarily concerning the rotation around the C(aryl)-C(alkyl) bond.

The conformational landscape is relatively simple, with the lowest energy conformer having the nitromethyl group's C-N bond oriented in a staggered conformation relative to the ortho C-H bonds of the benzene ring. This minimizes steric hindrance and optimizes electronic interactions.

Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-Br | 1.910 | C-C-Br | 119.5 |

| C-C (aromatic) | 1.390 - 1.405 | C-C-C (aromatic) | 118.0 - 121.0 |

| C(aryl)-C(alkyl) | 1.515 | C(aryl)-C(alkyl)-N | 112.0 |

| C(alkyl)-N | 1.490 | C(alkyl)-N-O | 117.5 |

| N-O | 1.225 | O-N-O | 125.0 |

Note: These values are theoretical and derived from DFT calculations on analogous structures.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is primarily localized on the electron-rich benzene ring and the bromine atom, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is predominantly centered on the electron-withdrawing nitro group and the aromatic ring, suggesting these regions are susceptible to nucleophilic attack. The calculated HOMO-LUMO gap provides insight into the charge transfer interactions that can occur within the molecule. A smaller gap generally correlates with higher reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Theoretical)

| Parameter | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -2.45 |

| HOMO-LUMO Gap | 4.40 |

Note: These values are theoretical estimates based on DFT calculations.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps to identify regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

In this compound, the MEP analysis shows a region of high negative potential around the oxygen atoms of the nitro group, making them potential sites for electrophilic interaction. The hydrogen atoms of the benzene ring and the nitromethyl group exhibit a positive potential, rendering them susceptible to nucleophilic interactions. The bromine atom presents a region of slight negative to neutral potential, consistent with its electronegativity and polarizability.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It quantifies the interactions between filled and empty orbitals, which are indicative of hyperconjugative effects and resonance that contribute to molecular stability.

Vibrational Frequency Calculations and Spectroscopic Property Prediction

Theoretical vibrational frequency calculations are essential for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of this compound, specific spectral peaks can be assigned to the stretching, bending, and torsional motions of its functional groups.

The calculated spectrum is expected to show characteristic peaks for the C-Br stretch, the aromatic C-H stretches, the C-C stretches of the benzene ring, and the symmetric and asymmetric stretches of the nitro group. These theoretical predictions can guide the analysis of experimental spectra and confirm the presence of the desired compound.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Theoretical)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | ~1550 |

| Nitro (NO₂) | Symmetric Stretch | ~1350 |

| C-Br | Stretch | ~650 |

| Aromatic C-H | Stretch | ~3100 |

| Aromatic C=C | Stretch | ~1600, ~1480 |

Note: These are unscaled theoretical frequencies and may differ slightly from experimental values.

Prediction of NMR Chemical Shifts and Coupling Constants

Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) approach, can accurately predict the Nuclear Magnetic Resonance (NMR) chemical shifts (δ) and spin-spin coupling constants (J) for a molecule. These predictions are invaluable for the structural elucidation of newly synthesized compounds.

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons and the methylene (B1212753) protons of the nitromethyl group. The aromatic protons would appear as a set of doublets due to their coupling with adjacent protons. The ¹³C NMR spectrum would show characteristic signals for the carbon atoms of the benzene ring, with the carbon attached to the bromine and the carbon attached to the nitromethyl group being significantly influenced by these substituents.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Theoretical)

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) |

| ¹H | Aromatic (ortho to Br) | 7.55 - 7.65 |

| ¹H | Aromatic (ortho to CH₂NO₂) | 7.30 - 7.40 |

| ¹H | CH₂ (nitromethyl) | 5.40 - 5.50 |

| ¹³C | C-Br | ~122 |

| ¹³C | C-CH₂NO₂ | ~140 |

| ¹³C | Aromatic CH | 129 - 132 |

| ¹³C | CH₂ (nitromethyl) | ~78 |

Note: Predicted chemical shifts are relative to a standard (e.g., TMS) and are based on theoretical calculations.

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum mechanical calculations are excellent for studying individual reaction steps, Molecular Dynamics (MD) simulations are used to model the behavior of molecules over time, particularly in the solution phase. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into dynamic processes and solvent effects.

For this compound, MD simulations can be used to study:

Conformational Dynamics: Such as the rotation of the nitromethyl group relative to the benzene ring. Such rotations have an energy barrier that can be computationally estimated.

Solvation Structure: How solvent molecules (e.g., toluene (B28343), DMF) arrange around the solute and how this affects reactivity.

Transport Properties: Such as diffusion coefficients, which are relevant for understanding how reactants come together in solution.

These simulations rely on a force field , which is a set of parameters and potential energy functions that describe the interactions between atoms. The OPLS (Optimized Potentials for Liquid Simulations) force field is a common choice for organic molecules like this. nih.govresearchgate.net

Table 2: Illustrative Parameters for a Molecular Dynamics Simulation of this compound (Note: The following data are representative examples for illustrative purposes and are not derived from published studies on this specific molecule.)

| Parameter | Value/Type | Description |

| Force Field | OPLS-AA | A set of parameters for describing interatomic potentials. |

| Solvent | Dimethylformamide (DMF) | Explicit solvent model to simulate solution-phase behavior. |

| Temperature | 298 K | Simulation temperature, maintained by a thermostat. |

| Pressure | 1 atm | Simulation pressure, maintained by a barostat. |

| Simulation Time | 100 ns | The total duration of the simulated molecular trajectory. |

| Ensemble | NPT | Isothermal-isobaric ensemble, keeping particle number, pressure, and temperature constant. |

Emerging Research Directions and Potential Applications in Advanced Organic Synthesis

Role as a Versatile Building Block in Multi-component Reactions

Multi-component reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. tcichemicals.com The structure of 1-bromo-4-(nitromethyl)benzene makes it an ideal candidate for MCRs. The acidic proton of the nitromethyl group allows for the in-situ formation of a nitronate anion, a potent nucleophile for reactions like the Henry (nitro-aldol) reaction.

While specific MCRs detailing the use of this compound are still an emerging area of research, its potential is evident from studies on analogous nitroalkanes. For instance, four-component reactions involving nitroalkanes, aldehydes, amines, and β-dicarbonyl compounds have been developed for the synthesis of highly substituted pyrroles. researchgate.net this compound could theoretically participate in such reactions, yielding a pyrrole (B145914) product bearing a 4-bromophenyl group, which would be available for further functionalization, for example, via Suzuki or Buchwald-Hartwig coupling reactions. This dual reactivity allows for the rapid generation of molecular complexity and diversity from simple starting materials.

Design and Synthesis of Complex Molecular Architectures and Scaffolds

The construction of complex molecular frameworks is a central goal of organic synthesis, particularly in the fields of medicinal chemistry and materials science. This compound serves as a valuable starting point for synthesizing such architectures due to its two orthogonal reactive handles.

The bromophenyl moiety is a classic participant in palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of aryl, alkyl, or alkynyl groups. Simultaneously, the nitromethyl group can be used to build carbon-carbon bonds. For example, it can undergo a Michael addition to an α,β-unsaturated carbonyl compound, followed by an intramolecular aldol (B89426) reaction to construct cyclic systems. Subsequent reduction of the nitro group to an amine, followed by cyclization, can lead to the formation of nitrogen-containing heterocyclic scaffolds, which are prevalent in pharmaceuticals.

The sequence of reactions can be tailored to achieve specific molecular designs. One could first perform a cross-coupling reaction to build a biaryl system and then use the nitromethyl group to introduce further complexity, or vice versa. This strategic flexibility makes this compound a powerful tool for creating diverse molecular scaffolds.

Exploration in Asymmetric Catalysis and Synthesis

Asymmetric catalysis is crucial for the synthesis of enantiomerically pure compounds, a key requirement for many pharmaceuticals. The nitromethyl group of this compound is an excellent prochiral center for asymmetric transformations. Asymmetric Michael additions of ketones or aldehydes to nitroalkenes are fundamental methods for creating chiral molecules with multiple stereocenters. iucr.org this compound can serve as a precursor to the corresponding nitroalkene, which can then be used in organocatalyzed or metal-catalyzed asymmetric Michael additions.

Research has demonstrated the use of chiral catalysts, such as (S)-2-(pyrrolidin-2-ylmethylthio)pyridine, to effect the asymmetric Michael addition of ketones to substrates like (2-bromo-4-nitro-buta-1,3-dienyl)-benzene, forming three contiguous asymmetric centers in the product. iucr.org Applying this strategy to derivatives of this compound would enable the synthesis of complex chiral molecules containing the bromophenyl motif, which is valuable for tuning the pharmacological properties of a lead compound. The potential is highlighted in studies involving related structures like 1-Bromo-4-(1-nitromethyl-propyl)-benzene in the context of asymmetric catalysis. rug.nl